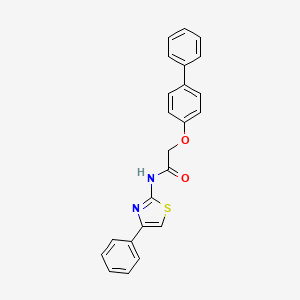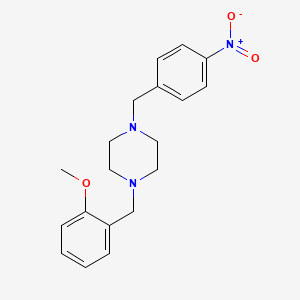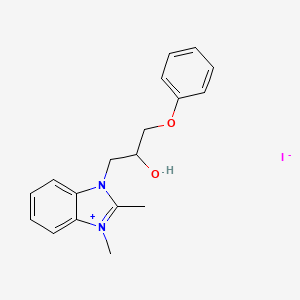![molecular formula C15H25NO2 B5193844 1-[3-(diethylamino)-1-propyn-1-yl]-1-methyl-4-penten-1-yl acetate](/img/structure/B5193844.png)
1-[3-(diethylamino)-1-propyn-1-yl]-1-methyl-4-penten-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(diethylamino)-1-propyn-1-yl]-1-methyl-4-penten-1-yl acetate, commonly known as DEPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DEPA is a derivative of vitamin E and has been found to possess unique properties that make it a valuable compound in research. In
Mecanismo De Acción
The mechanism of action of DEPA is not fully understood, but it is believed to be related to its antioxidant properties. DEPA can scavenge free radicals and reduce oxidative stress, which can lead to cell damage and inflammation. DEPA can also modulate various signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
DEPA has been found to have various biochemical and physiological effects. In vitro studies have shown that DEPA can inhibit the growth and proliferation of cancer cells, reduce oxidative stress, and modulate various signaling pathways. In vivo studies have shown that DEPA can improve endothelial function, reduce atherosclerosis, and have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEPA has several advantages for lab experiments, including its stability, solubility, and low toxicity. DEPA can be easily synthesized in the lab, and its properties can be easily modified by changing the reaction conditions. However, one limitation of DEPA is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
DEPA has a promising future in various fields, and several future directions can be explored. One future direction is to investigate the potential of DEPA in combination with other drugs or therapies for cancer treatment. Another future direction is to explore the potential of DEPA in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies can be conducted to investigate the mechanism of action of DEPA and its potential applications in other fields, such as immunology and infectious diseases.
Conclusion:
In conclusion, DEPA is a valuable compound in scientific research due to its unique properties and potential applications in various fields. The synthesis method of DEPA involves the reaction of vitamin E with diethylpropargylmalonate in the presence of a palladium catalyst. DEPA has been extensively studied for its potential applications in cancer research, neuroprotection, and cardiovascular diseases. The mechanism of action of DEPA is believed to be related to its antioxidant properties. DEPA has several advantages for lab experiments, including its stability, solubility, and low toxicity. Further studies can be conducted to investigate the potential of DEPA in various fields, and several future directions can be explored.
Métodos De Síntesis
The synthesis of DEPA involves the reaction of vitamin E with diethylpropargylmalonate in the presence of a palladium catalyst. The resulting product is then treated with acetic anhydride to form DEPA. The yield of DEPA can be improved by optimizing the reaction conditions, such as temperature and reaction time.
Aplicaciones Científicas De Investigación
DEPA has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and cardiovascular diseases. In cancer research, DEPA has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. DEPA has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cardiovascular diseases, DEPA has been found to improve endothelial function and reduce atherosclerosis.
Propiedades
IUPAC Name |
[1-(diethylamino)-4-methyloct-7-en-2-yn-4-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-6-9-11-15(5,18-14(4)17)12-10-13-16(7-2)8-3/h6H,1,7-9,11,13H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKKYYXOWAXOET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C)(CCC=C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorophenyl)thio]-N-{2-[(2-furylmethyl)thio]ethyl}propanamide](/img/structure/B5193763.png)
![methyl 4-(5-{[(2-hydroxyethyl)(2-thienylmethyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5193770.png)
![1,3-dimethyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5193780.png)
![N-[2-(2-furyl)ethyl]-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5193786.png)
![3-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5193799.png)

![4-({3-[(2-chlorobenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5193809.png)
![N-(3-methoxyphenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5193827.png)
![3-{[3,5-bis(trifluoromethyl)benzoyl]amino}-N-(2,5-dichlorophenyl)-4-methoxybenzamide](/img/structure/B5193831.png)
![7-(3-fluorophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B5193833.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-3-nitrobenzenesulfonamide](/img/structure/B5193841.png)
![dimethyl 5-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}isophthalate](/img/structure/B5193842.png)

